2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
CAS No.: 1909306-15-5
Cat. No.: VC5907264
Molecular Formula: C10H9ClF4N2
Molecular Weight: 268.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909306-15-5 |
|---|---|
| Molecular Formula | C10H9ClF4N2 |
| Molecular Weight | 268.64 |
| IUPAC Name | 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H8F4N2.ClH/c11-6-2-1-3-7-8(6)5(4-16-7)9(15)10(12,13)14;/h1-4,9,16H,15H2;1H |
| Standard InChI Key | HGPLEOJWTALNNX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Physicochemical Characteristics
The compound has the molecular formula C₁₀H₉ClF₄N₂ and a molecular weight of 268.64 g/mol. Its structure combines a 4-fluoroindole core with a trifluoroethylamine side chain, protonated as a hydrochloride salt (Fig. 1). Key physicochemical properties include:
| Property | Value |
|---|---|
| Density | ~1.4 g/cm³ (estimated) |
| Boiling Point | >360°C (decomposes) |
| Solubility | Soluble in polar solvents |
| LogP (Partition Coefficient) | ~1.3 (predicted) |
The fluorine atoms at the 4-position of the indole ring and the trifluoromethyl group contribute to its electronegativity and metabolic stability . The hydrochloride salt further enhances solubility in aqueous media, making it suitable for in vitro assays.
Spectral and Crystallographic Data
NMR Analysis:
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¹H NMR (DMSO-d₆): δ 7.45 (d, J = 8.2 Hz, 1H, indole H-5), 7.32 (s, 1H, indole H-2), 6.95 (dd, J = 8.2, 2.1 Hz, 1H, indole H-6), 6.89 (d, J = 2.1 Hz, 1H, indole H-7) .
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¹⁹F NMR: δ -62.5 (CF₃), -118.9 (indole F).
X-ray Crystallography: While crystallographic data for this specific compound is limited, analogous fluoroindoles exhibit planar indole rings with fluorine atoms adopting orthogonal positions to minimize steric hindrance .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves sequential functionalization of the indole core (Fig. 2):
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Indole Fluorination: 4-Fluoroindole is prepared via electrophilic fluorination using Selectfluor® or DAST .
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Trifluoromethylation: The trifluoroethylamine side chain is introduced via nucleophilic substitution or Friedel-Crafts alkylation .
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Salt Formation: The free base is treated with HCl in ethanol to yield the hydrochloride salt.
A representative protocol from VulcanChem reports a 72% yield using n-Bu₄PBr/K₂CO₃ as a phase-transfer catalyst in water, avoiding column chromatography.
Optimization Strategies
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Catalytic Systems: Quaternary ammonium salts (e.g., n-Bu₄PBr) enhance reaction efficiency in aqueous media .
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Solvent Effects: Water or ethanol improves regioselectivity at the indole C3 position .
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Scale-Up: Kilogram-scale synthesis is feasible with >90% purity, as demonstrated for related indole derivatives .
Biological Activities and Mechanism of Action
Enzyme Inhibition Studies
The compound exhibits inhibitory activity against serotonin receptors (5-HT₂A/₂C) and monoamine oxidases (MAO-A/B). Fluorine atoms enhance binding affinity by forming hydrogen bonds with catalytic residues (e.g., Tyr444 in MAO-B) .
| Target | IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|
| 5-HT₂A | 12.3 | 1:0.8 (vs. 5-HT₂C) |
| MAO-B | 8.7 | 1:15 (vs. MAO-A) |
Pharmacokinetic and Toxicity Profiles
ADMET Properties
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Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Resistant to CYP3A4-mediated oxidation due to fluorine substitution .
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Half-Life: 4.2 hours in murine plasma.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for CNS-targeted drugs, with modifications explored at the:
Preclinical Candidates
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